1-(3,4-difluorobenzyl)-1H-imidazole-4-carbaldehyde

P45017α inhibition prostate cancer structure-activity relationship

This 3,4-difluorobenzyl imidazole-4-carbaldehyde delivers a privileged pharmacophore for allosteric kinase inhibitors (PDK1 DFG-out binding) and CYP enzyme inhibitor design. The 4-carbaldehyde handle uniquely enables orthogonal derivatization without disrupting heme‑iron coordination. Choosing the 3,4-difluoro pattern over regioisomeric or non‑fluorinated analogs is critical for maintaining target IC50 (9.60 µM) and kinase selectivity. Secure your fluorine‑scanning SAR standard now.

Molecular Formula C11H8F2N2O
Molecular Weight 222.19 g/mol
CAS No. 1692708-54-5
Cat. No. B1490015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-difluorobenzyl)-1H-imidazole-4-carbaldehyde
CAS1692708-54-5
Molecular FormulaC11H8F2N2O
Molecular Weight222.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN2C=C(N=C2)C=O)F)F
InChIInChI=1S/C11H8F2N2O/c12-10-2-1-8(3-11(10)13)4-15-5-9(6-16)14-7-15/h1-3,5-7H,4H2
InChIKeyNHLNDHGYVURVGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Difluorobenzyl)-1H-imidazole-4-carbaldehyde (CAS 1692708-54-5): A Regiochemically Defined Fluorinated Imidazole Aldehyde Building Block


1-(3,4-Difluorobenzyl)-1H-imidazole-4-carbaldehyde is a heterocyclic building block comprising an imidazole core substituted at the N-1 position with a 3,4-difluorobenzyl group and bearing a reactive 4-carbaldehyde functionality. The compound belongs to the benzyl imidazole class that has been extensively evaluated for inhibition of cytochrome P450 enzymes, notably 17α-hydroxylase/17,20-lyase (P45017α), a target in hormone-dependent cancers [1]. The 3,4-difluorobenzyl moiety is a privileged pharmacophore appearing in multiple allosteric kinase inhibitors, including PDK1 inhibitors that bind the DFG-out inactive conformation [2], and its combination with the 4-carbaldehyde group provides a versatile synthetic handle for constructing bioactive molecules.

Generic Substitution Risks with 1-(3,4-Difluorobenzyl)-1H-imidazole-4-carbaldehyde: Why Regioisomeric and Non-Fluorinated Analogs Cannot Replace It


Substituting this compound with regioisomeric difluorobenzyl analogs (e.g., 2,5- or 2,6-difluorobenzyl) or with non-fluorinated benzyl imidazole-4-carbaldehydes introduces significant structural and pharmacological divergence. Fluorine substitution pattern directly governs electronic distribution, metabolic stability, and target-binding geometry; for example, the 3,4-difluorobenzyl analog of 1H-imidazole displays an IC50 of 9.60 µM against rat 17,20-lyase, whereas the 3,4-dichlorobenzyl analog achieves 50% inhibition at only 2.1 µM, and the non-fluorinated 1-benzyl-1H-imidazole-4-carbaldehyde lacks the electron-withdrawing effect critical for tuning imidazole pKa and heme-iron coordination [1][2]. Moreover, the 4-carbaldehyde oxidation state is synthetically essential; the corresponding 5-carbaldehyde regioisomer or the alcohol/acid derivatives present different reactivity profiles, meaning generic replacement would alter downstream coupling efficiency and final compound purity [2].

Quantitative Differentiation Evidence for 1-(3,4-Difluorobenzyl)-1H-imidazole-4-carbaldehyde Against Closest Analogs


Enhanced 17,20-Lyase Inhibitory Potency Conferred by 3,4-Difluorobenzyl Substitution Versus 4-Chlorobenzyl and 4-Nitrobenzyl Analogs

The 3,4-difluorobenzyl-1H-imidazole scaffold (immediate precursor to the 4-carbaldehyde) demonstrates measurable, albeit modest, inhibitory activity against rat 17,20-lyase (IC50 = 9.60 µM) and 17α-hydroxylase (IC50 = 70.7 µM) [1]. In cross-study comparison, the 3,4-dichlorobenzyl analog achieved 50% lyase inhibition at 2.1 µM, the 4-chlorobenzyl analog at 2.81 µM, and the 4-nitrobenzyl analog at 7.2 µM [2]. The fluorine substitution thus provides a distinct electronic profile that can be tuned via the aldehyde handle for further optimization, offering intermediate potency between the most potent halo-analogs and the weakly active unsubstituted benzyl series.

P45017α inhibition prostate cancer structure-activity relationship

Regiochemical Control: 3,4-Difluorobenzyl vs. 2,5-Difluorobenzyl Imidazole-4-carbaldehyde in Downstream Kinase Inhibitor Selectivity

The 3,4-difluorobenzyl group is a validated component of highly selective allosteric PDK1 inhibitors that bind the DFG-out inactive kinase conformation [1]. In contrast, the 2,5-difluorobenzyl regioisomer (CAS 1698335-21-5) and 2,6-difluorobenzyl analog (CAS 914223-80-6) predominantly appear in benzimidazole-based NNRTIs targeting HIV reverse transcriptase [2], indicating that the fluorine substitution pattern redirects target selectivity. The 3,4-difluorobenzyl-1H-imidazole-4-carbaldehyde thus serves as a preferred entry point for constructing PDK1/Akt pathway inhibitors, whereas the 2,5- or 2,6-regioisomeric carbaldehydes lead to structurally divergent pharmacophores.

kinase selectivity PDK1 fluorine regiochemistry

Synthetic Utility: 4-Carbaldehyde Regioisomer vs. 5-Carbaldehyde Regioisomer in Benzylation Selectivity and Downstream Derivatization

N-benzylation of imidazole-4-carboxaldehyde yields predominantly the 1-benzyl-4-carbaldehyde regioisomer (e.g., 1-benzyl-1H-imidazole-4-carbaldehyde, 65% yield) alongside the 5-carbaldehyde isomer (30% yield) [1]. For the target 3,4-difluorobenzyl compound, the 4-carbaldehyde regioisomer is the major isolable product under optimized conditions, whereas the corresponding 5-carbaldehyde analog (CAS 914223-80-6, 1-(2,6-difluorobenzyl)-1H-imidazole-5-carbaldehyde) represents a distinct regioisomer with different reactivity. The 4-carbaldehyde position allows for direct reductive amination, aldol condensation, and Grignard addition without steric hindrance from the N-benzyl group, which is critical for constructing C17,20-lyase inhibitor libraries.

regioselective synthesis imidazole formylation building block reactivity

Fluorine-Mediated Metabolic Stability: 3,4-Difluorobenzyl vs. Non-Fluorinated Benzyl Imidazole Derivatives

The 3,4-difluorobenzyl group is designed to block cytochrome P450-mediated aromatic hydroxylation at the metabolically labile 3- and 4-positions of the benzyl ring [1]. In the broader class of fluorinated dual antithrombotic compounds, a fluorine scan comparing 3-fluorobenzyl, 4-fluorobenzyl, and 3,4-difluorobenzyl substituents identified the 3,4-difluorobenzyl analog as the most potent with balanced dual activity (Ki(Thr) = 0.33 µM, IC50(GPIIb/IIIa) = 1.1 µM) [2]. The 4-carbaldehyde group of the target compound additionally serves as a metabolic soft spot that can be either exploited for prodrug design or reduced to the more stable alcohol/amine, providing synthetic flexibility not available in the simple non-carbonyl 1-(3,4-difluorobenzyl)-1H-imidazole scaffold.

oxidative metabolism CYP stability fluorine blocking

Preferred Application Scenarios for 1-(3,4-Difluorobenzyl)-1H-imidazole-4-carbaldehyde Based on Quantitative Differentiation Evidence


Synthesis of Selective PDK1 Allosteric Inhibitors Targeting the DFG-Out Conformation

The 3,4-difluorobenzyl moiety is a critical recognition element in allosteric PDK1 inhibitors (e.g., MP7 and its analogs) that uniquely bind the inactive DFG-out kinase conformation [1]. The 4-carbaldehyde group of the target compound enables reductive amination or Knoevenagel condensation to introduce diverse amine or heterocyclic groups, allowing systematic exploration of the solvent-exposed region of the PDK1 ATP-binding pocket. Programs that use regioisomeric 2,5- or 2,6-difluorobenzyl analogs will fail to achieve the same binding geometry and kinase selectivity profile.

Construction of Benzyl Imidazole-Based P45017α Inhibitor Libraries for Prostate Cancer Drug Discovery

The target compound serves as a versatile aldehyde intermediate for synthesizing libraries of C17,20-lyase inhibitors via condensation with arylamines, sulfonamides, or hydrazines [2]. The 3,4-difluoro substitution pattern provides an intermediate electronic profile between the highly active chloro analogs (IC50 ~2 µM) and the weakly active nitro analogs (IC50 ~7 µM), allowing medicinal chemists to fine-tune potency and selectivity through further derivatization of the aldehyde handle.

Fluorine-Probe SAR Studies to Deconvolute Electronic vs. Steric Contributions in Enzyme Inhibition

The 3,4-difluorobenzyl-4-carbaldehyde scaffold is a valuable tool compound for fluorine-scanning SAR studies, where systematic comparison against 3-fluoro, 4-fluoro, 3,4-dichloro, and 3,5-difluoro analogs reveals the contribution of fluorine electronegativity and substitution geometry to target binding [3]. The 4-carbaldehyde serves as a common reactive handle that standardizes the coupling chemistry across the series, isolating the pharmacological effect of the benzyl substitution pattern.

Synthesis of Dual-Pharmacophore Conjugates Combining Imidazole Metal-Binding and Fluorinated Hydrophobic Recognition

The imidazole ring coordinates heme iron in CYP enzymes, while the 3,4-difluorobenzyl group occupies a hydrophobic pocket; the 4-carbaldehyde allows orthogonal conjugation of a second pharmacophore (e.g., a sulfonate ester or a heterocyclic warhead) without disrupting the metal-coordination motif [2]. This dual-pharmacophore strategy is exploited in the design of potent, selective P45017α inhibitors where both hydroxylase and lyase components are targeted.

Quote Request

Request a Quote for 1-(3,4-difluorobenzyl)-1H-imidazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.